5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Overview
Description
5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine: is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyrimidine ring. The presence of a methyl group at the 5-position and an amine group at the 7-position further defines its structure.
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors, playing a significant role in numerous biological processes .
Mode of Action
It’s suggested that these compounds might interact with their targets through chemisorption, forming self-organizing protective layers .
Biochemical Pathways
Compounds with similar structures have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects .
Pharmacokinetics
The molecular weight of the compound is 1501380 , which might influence its bioavailability and pharmacokinetic profile.
Result of Action
Similar compounds have shown remarkable biological activities in a variety of domains, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer .
Action Environment
The action of 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can be influenced by various environmental factors. For instance, the compound has been synthesized under microwave radiation, suggesting that certain conditions might enhance its conversion to the target product . Furthermore, the compound’s inhibitory effect on metal corrosion has been studied in neutral and acidic chloride environments .
Biochemical Analysis
Biochemical Properties
5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with enzymes such as tubulin, promoting tubulin polymerization in a manner similar to paclitaxel . This interaction is crucial for its antifungal and anticancer activities. Additionally, this compound can form complexes with metal ions, which further influences its biochemical properties . These interactions highlight the compound’s versatility and potential in therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with tubulin affects cell division and can lead to cell cycle arrest, which is beneficial in cancer treatment . Moreover, this compound has been reported to modulate the expression of genes involved in apoptosis, further contributing to its anticancer properties . These cellular effects underscore the compound’s potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to tubulin, promoting its polymerization and stabilizing microtubules, which is essential for its antifungal and anticancer activities . Additionally, the compound can inhibit certain enzymes, leading to alterations in cellular metabolism and gene expression . These molecular interactions are pivotal in understanding the compound’s therapeutic potential and guiding its application in drug development.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over extended periods . Understanding these temporal effects is essential for optimizing its use in therapeutic applications and ensuring its efficacy in long-term treatments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as inhibiting tumor growth and modulating immune responses . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose to maximize benefits while minimizing risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism and bioavailability . The compound can affect metabolic flux and alter metabolite levels, which is crucial for its therapeutic efficacy . Understanding these metabolic pathways is vital for optimizing the compound’s use in clinical settings and predicting its pharmacokinetic properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that affect its localization and accumulation . These interactions are essential for its therapeutic effects, as they determine the compound’s bioavailability and target specificity . Understanding these transport and distribution mechanisms is crucial for developing effective drug delivery systems.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for its therapeutic effects, as they ensure the compound reaches its intended targets within the cell . Understanding these subcellular localization processes is vital for optimizing the compound’s use in therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate. This reaction is often carried out in the presence of a catalytic amount of zinc chloride (ZnCl2) in supercritical carbon dioxide (200 bar) under solvent-free conditions . The reaction conditions, including temperature and reaction time, are optimized to achieve a high conversion rate of up to 90%.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and the use of supercritical fluids, can make the industrial production more sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group or other reactive sites on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has a wide range of applications in scientific research, including:
Medicinal Chemistry: This compound serves as a scaffold for the development of antiviral, antibacterial, antifungal, and anticancer agents.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is employed in the synthesis of agrochemicals and other industrial chemicals.
Coordination Chemistry: It acts as a versatile ligand in the formation of metal complexes with unique structural and magnetic properties.
Comparison with Similar Compounds
5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol: This compound has a hydroxyl group at the 7-position instead of an amine group.
5-Methyl-N-(2-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine: This derivative features a naphthyl group at the amine position.
Trapidil (5-Methyl-7-diethylamino[1,2,4]triazolo[1,5-a]pyrimidine): Known for its use in treating cardiovascular diseases.
Uniqueness: 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile ligand and its potential as an antiviral and cardiovascular agent set it apart from other similar compounds .
Properties
IUPAC Name |
5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c1-4-2-5(7)11-6(10-4)8-3-9-11/h2-3H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHZTJMYPRSTPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187001 | |
Record name | Desdiethyltrapidil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40187001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33376-96-4 | |
Record name | 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33376-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desdiethyltrapidil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033376964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desdiethyltrapidil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40187001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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